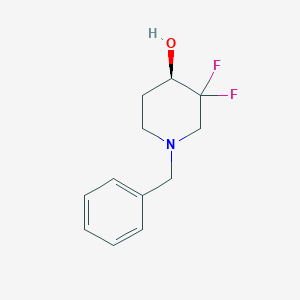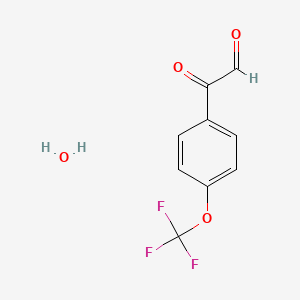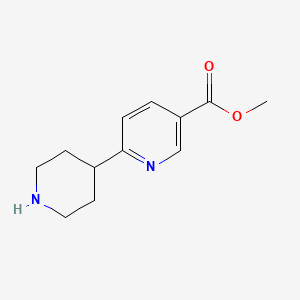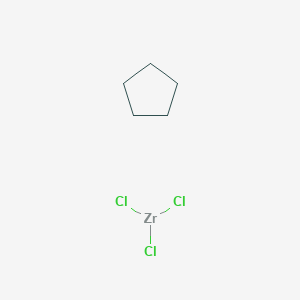
(R)-1-benzyl-3,3-difluoropiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-benzyl-3,3-difluoropiperidin-4-ol is a chiral compound that belongs to the class of piperidines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and two fluorine atoms at the 3-position of the ring. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-3,3-difluoropiperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-1-benzyl-3,3-difluoropiperidin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the resolution of enantiomers can be optimized using advanced chiral separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-1-benzyl-3,3-difluoropiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
®-1-benzyl-3,3-difluoropiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-1-benzyl-3,3-difluoropiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-benzyl-3,3-difluoropiperidin-4-ol: The left-handed enantiomer of the compound, which may have different biological activities.
1-benzyl-3,3-difluoropiperidine: A similar compound without the hydroxyl group at the 4-position.
1-benzylpiperidine: A related compound without the fluorine atoms.
Uniqueness
®-1-benzyl-3,3-difluoropiperidin-4-ol is unique due to its specific stereochemistry and the presence of both benzyl and difluoro groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H15F2NO |
|---|---|
Peso molecular |
227.25 g/mol |
Nombre IUPAC |
(4R)-1-benzyl-3,3-difluoropiperidin-4-ol |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1 |
Clave InChI |
GQTXKSUYTZFNET-LLVKDONJSA-N |
SMILES isomérico |
C1CN(CC([C@@H]1O)(F)F)CC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)

![5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)
![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)
![N-benzyl-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B12447558.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12447561.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)

![1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12447573.png)

![1-{N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}piperidine-4-carboxamide](/img/structure/B12447582.png)
